alpha-Cyano-4-hydroxycinnamic acid

Description

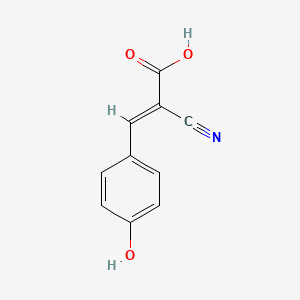

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018295 | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Cyano-4-hydroxycinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122520-77-8, 28166-41-8 | |

| Record name | (2E)-2-Cyano-3-(4-hydroxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122520-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-3-(4-hydroxyphenyl)acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of alpha-Cyano-4-hydroxycinnamic Acid (CHCA) in Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cyano-4-hydroxycinnamic acid (CHCA) is a cornerstone matrix in the field of proteomics, primarily utilized for the analysis of peptides and proteins by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Its aromatic structure allows for strong absorption of ultraviolet light from the nitrogen lasers typically used in MALDI instruments (337 nm), facilitating the "soft" ionization of co-crystallized analyte molecules. This process imparts a charge to the peptides and proteins with minimal fragmentation, enabling their accurate mass determination. CHCA is particularly favored for the analysis of peptides and smaller proteins (typically less than 30 kDa) due to its ability to form homogeneous microcrystals with the analyte, leading to high-quality mass spectra with excellent resolution and sensitivity.

This technical guide provides a comprehensive overview of the use of CHCA in proteomics, including quantitative data on its application, detailed experimental protocols, and a visual representation of the MALDI-MS workflow.

Core Principles of CHCA as a MALDI Matrix

The efficacy of CHCA as a MALDI matrix is attributed to several key properties:

-

Analyte Incorporation: CHCA's chemical structure allows for the effective incorporation of peptide and protein analytes into its crystal lattice during the co-crystallization process.

-

Energy Absorption: It has a high molar absorptivity at the wavelength of the MALDI laser, enabling efficient energy transfer to the analyte.

-

Analyte Ionization: CHCA acts as a proton donor, facilitating the ionization of the analyte molecules, primarily through the formation of singly protonated ions [M+H]⁺.

-

Vacuum Stability: It is a stable solid under the high vacuum conditions of the mass spectrometer.

Quantitative Data Presentation

The successful application of CHCA in MALDI-MS is highly dependent on the optimization of several experimental parameters. The following tables summarize key quantitative data for the use of CHCA in proteomics.

Table 1: Recommended CHCA Concentrations for Peptide Analysis

| Concentration (mg/mL) | Application Notes | Reference(s) |

| 5 - 10 | Standard concentration for the dried-droplet method, often prepared as a saturated solution. | [1] |

| ~8 | "Classic" CHCA preparation for peptide mass analysis. | [2] |

| 1 - 5 | Can improve sensitivity for low-concentration protein digests by reducing matrix adduct ions. | [3] |

| 0.1 | Optimal concentration for highly sensitive detection of peptides (100- to 1000-fold increase in sensitivity compared to 10 mg/mL). | [1] |

Table 2: Common Solvent Systems for CHCA Matrix Preparation

| Solvent Composition | Application Notes | Reference(s) |

| 50% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA) in Water | A widely used, standard solvent for peptide analysis. | [4] |

| 70% Acetonitrile, 0.1% TFA in Water | Another common solvent composition for peptides. | [1] |

| 84% Acetonitrile, 13% Ethanol, 3% Water with 0.1% TFA | A method that produces tightly spaced, small crystals. | [2] |

| Isopropanol:Acetonitrile:Acetone (B3395972):0.1% TFA (2:7:7:2) | Found to provide strong, homogeneous signals and high peptide ion yields. | [5] |

| 99% Acetone, 0.005% TFA | Used for the CHCA surface affinity sample preparation method. | [3] |

Table 3: Performance Comparison of CHCA with Other Common MALDI Matrices

| Matrix | Primary Analytes | Advantages | Disadvantages | Reference(s) |

| CHCA | Peptides and small proteins (< 30 kDa) | High sensitivity for low-abundance peptides; forms homogeneous crystals. | Can form matrix cluster ions in the low mass range (< 1000 Da); may suppress the signal of some phosphopeptides. | [6][7] |

| Sinapinic Acid (SA) | Proteins (> 10 kDa) | Better for higher mass proteins. | Less suitable for peptides and smaller proteins. | [8] |

| 2,5-Dihydroxybenzoic Acid (DHB) | Peptides, proteins, glycoproteins | "Cooler" matrix, causing less fragmentation of labile molecules like phosphopeptides; less background noise in the low mass range. | Generally provides lower signal intensity than CHCA. | [6] |

| 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) | Peptides | Higher sensitivity and sequence coverage than CHCA, especially for low-abundance digests; less bias against arginine-containing peptides. | [7][9] |

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques using CHCA for MALDI-MS analysis.

Protocol 1: The Dried-Droplet Method

This is the most common and straightforward method for preparing samples for MALDI-MS.

Materials:

-

CHCA matrix powder

-

Solvent solution (e.g., 50% acetonitrile, 0.1% TFA in water)

-

Analyte sample (e.g., protein digest)

-

MALDI target plate

-

Pipettes and tips

Methodology:

-

Prepare the CHCA Matrix Solution:

-

Prepare a saturated solution of CHCA by dissolving it in the chosen solvent. A common concentration is 5-10 mg/mL.

-

Vortex the solution vigorously for at least 30 seconds.

-

Centrifuge the solution to pellet any undissolved matrix. The supernatant is the working matrix solution.

-

-

Mix Analyte and Matrix:

-

Mix the analyte sample and the matrix solution. The ratio can be varied, but a 1:1 (v/v) ratio is a good starting point. For less abundant samples, a higher matrix-to-analyte ratio (e.g., 9:1) can be used.

-

-

Spot onto the MALDI Target:

-

Pipette 0.5 to 1.0 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.

-

-

Crystallization:

-

Allow the droplet to air-dry at room temperature. This will result in the co-crystallization of the analyte and the matrix.

-

-

Analysis:

-

Once the spot is completely dry, the target plate can be loaded into the mass spectrometer for analysis.

-

Protocol 2: CHCA Affinity Sample Preparation

This method integrates sample purification with sample preparation, which is particularly useful for crude peptide mixtures.[10]

Materials:

-

CHCA matrix powder

-

Acetone with 0.005% TFA

-

Aqueous solution of 0.2% TFA

-

Analyte sample (in an aqueous, acidified solution without organic solvents)

-

Pre-structured MALDI sample support (e.g., AnchorChip)

-

Pipettes and tips

-

Paper tissue

Methodology:

-

Prepare the CHCA Crystal Layer:

-

Prepare a 100 g/L CHCA solution in 90% acetone with 0.005% TFA.[3]

-

Dispense 100 µL of this solution near one edge of the pre-structured sample support, allowing it to spread and form a thin layer of CHCA crystals on the anchor spots.

-

Allow the acetone to evaporate completely.

-

-

Sample Application:

-

Deposit a 2 µL droplet of the acidified aqueous analyte solution onto the CHCA crystal layer on an anchor spot.

-

-

Affinity Binding:

-

Allow the sample droplet to incubate on the matrix layer for a short period (e.g., 10 seconds to 3 minutes). During this time, peptides will bind to the CHCA crystals.

-

-

Removal of Unbound Material:

-

Before the droplet dries, carefully remove the remaining liquid by touching the edge of the droplet with a piece of paper tissue. This step removes salts and other impurities that do not bind to the CHCA.

-

-

Analysis:

Typical MALDI-TOF-MS Instrument Settings for Peptide Analysis with CHCA

While optimal settings can vary between instruments, the following parameters provide a general starting point for peptide analysis using a CHCA matrix.

| Parameter | Typical Setting | Notes |

| Ionization Mode | Positive Ion | CHCA is most effective at generating positively charged ions. |

| Mass Analyzer Mode | Reflector | Provides higher mass resolution and accuracy for peptides. |

| Laser Type | Nitrogen Laser | Wavelength of 337 nm is strongly absorbed by CHCA. |

| Laser Intensity | Variable | Start with a low intensity and gradually increase to find the optimal signal-to-noise ratio without causing excessive fragmentation.[11] |

| Acceleration Voltage | 18 - 25 kV | A common range for accelerating peptide ions into the flight tube.[12] |

| Mass Range | 700 - 4000 Da | Typically covers the mass range of tryptic peptides. |

| Number of Laser Shots | 100 - 500 shots/spectrum | Accumulating multiple shots improves the signal-to-noise ratio. |

Mandatory Visualizations

MALDI-MS Experimental Workflow

The following diagram illustrates the typical workflow for protein identification using CHCA in a MALDI-MS experiment.

References

- 1. An improved sample preparation method for the sensitive detection of peptides by MALDI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 3. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice | PLOS One [journals.plos.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 9. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Cyano-4-hydroxycinnamic Acid: Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a multifaceted compound with significant applications in analytical chemistry and biomedical research.[1] Renowned for its efficacy as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins, CHCA has become an indispensable tool in proteomics.[1][2] Beyond its role in the mass spectrometer, CHCA exhibits notable biological activity as a potent inhibitor of monocarboxylate transporters (MCTs), making it a valuable probe for studying cellular metabolism and a lead compound in the development of novel therapeutics.[2][3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental applications of α-cyano-4-hydroxycinnamic acid, complete with detailed protocols and visual workflows to facilitate its effective use in the laboratory.

Chemical Properties and Structure

This compound is a yellow crystalline powder.[3] It is a member of the phenylpropanoid family and is characterized by a cinnamic acid backbone with a cyano group at the alpha position and a hydroxyl group at the para position of the phenyl ring.[1]

Physicochemical Data

A summary of the key physicochemical properties of α-cyano-4-hydroxycinnamic acid is presented in the table below for easy reference.

| Property | Value | References |

| IUPAC Name | 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | [5] |

| Synonyms | α-CHCA, HCCA, ACCA | [1] |

| CAS Number | 28166-41-8 | [5] |

| Chemical Formula | C₁₀H₇NO₃ | [5] |

| Molecular Weight | 189.17 g/mol | [5] |

| Melting Point | 245-250 °C | [3] |

| Solubility | Soluble in methanol, acetonitrile, and DMSO. Slightly soluble in water. | [3] |

| pKa | 0.85 ± 0.10 (Predicted) | [3] |

| UV Absorbance (λmax) | 242, 344 nm |

Chemical Structure and Isomerism

The chemical structure of α-cyano-4-hydroxycinnamic acid features a carbon-carbon double bond, which gives rise to geometric isomerism (cis/trans or E/Z). The commercially available and commonly used form is the trans (E) isomer, which has a more planar and stable conformation.[6] The cis (Z) isomer is less stable and can be formed upon exposure to UV light.[6]

Experimental Protocols

This section provides detailed methodologies for the two primary applications of α-cyano-4-hydroxycinnamic acid: as a MALDI matrix and as a monocarboxylate transporter inhibitor.

MALDI-TOF Mass Spectrometry Matrix Preparation

CHCA is a widely used matrix for the analysis of peptides and proteins with molecular weights up to 30,000 Da due to its strong absorption at the nitrogen laser wavelength (337 nm) used in many MALDI instruments.

This is the most common method for preparing samples for MALDI-MS analysis using CHCA.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (high purity)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), proteomics grade

-

Ultrapure water

-

Analyte sample (e.g., peptide or protein digest)

-

MALDI target plate

-

Micropipettes and tips

Procedure:

-

Prepare the Matrix Solution:

-

Create a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in water.[7] This can be achieved by adding an excess of CHCA powder to the solvent, vortexing thoroughly, and then centrifuging to pellet the undissolved solid. The supernatant is the saturated matrix solution.

-

Alternatively, a common working solution is 10 mg/mL of CHCA in 50% ACN / 0.1% TFA.[8]

-

-

Prepare the Analyte Solution:

-

Dissolve the analyte in a solvent compatible with both the analyte and the matrix solution, typically 0.1% TFA in water. The final concentration should be in the range of 1-10 pmol/µL.

-

-

Mix Matrix and Analyte:

-

On a clean surface (e.g., a strip of Parafilm), mix the matrix solution and the analyte solution in a 1:1 ratio (e.g., 1 µL of matrix solution with 1 µL of analyte solution).

-

-

Spot onto the MALDI Target:

-

Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate.

-

-

Crystallization:

-

Allow the droplet to air-dry at room temperature. This process facilitates the co-crystallization of the matrix and the analyte, which is crucial for successful ionization.

-

-

Analysis:

-

Once the spot is completely dry, the MALDI target plate can be loaded into the mass spectrometer for analysis.

-

Monocarboxylate Transporter (MCT) Inhibition Assay

CHCA is a well-established inhibitor of MCTs, which are responsible for the transport of metabolites like lactate (B86563) and pyruvate (B1213749) across cell membranes.[2] This inhibitory activity can be quantified using various cellular assays.

This assay directly measures the uptake of a radiolabeled MCT substrate, such as [¹⁴C]-L-lactate, into cells expressing the MCT of interest.

Materials:

-

Cells expressing the target MCT isoform (e.g., MCT1, MCT2, or MCT4)

-

Cell culture medium and supplements

-

Multi-well cell culture plates (e.g., 24-well plates)

-

α-Cyano-4-hydroxycinnamic acid

-

[¹⁴C]-L-lactate

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

-

Ice-cold stop buffer (e.g., PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Inhibitor Pre-incubation:

-

On the day of the assay, wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of CHCA (or vehicle control) in uptake buffer for a defined period (e.g., 10-30 minutes) at 37°C.

-

-

Initiation of Uptake:

-

Initiate the transport assay by adding uptake buffer containing a known concentration of [¹⁴C]-L-lactate and the corresponding concentration of CHCA (or vehicle).

-

-

Termination of Uptake:

-

After a specific incubation time (e.g., 1-5 minutes), terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop buffer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells with cell lysis buffer.

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the amount of lactate uptake to the protein concentration in each well (determined by a separate protein assay).

-

Calculate the percentage of inhibition for each CHCA concentration compared to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Biological Activity and Mechanism of Action

The primary biological activity of α-cyano-4-hydroxycinnamic acid is the inhibition of monocarboxylate transporters.[4] MCTs are crucial for the transport of key metabolites such as lactate and pyruvate across cell membranes, playing a vital role in cellular metabolism, particularly in highly glycolytic cells like cancer cells.[2]

By blocking MCTs, CHCA can disrupt the metabolic symbiosis between glycolytic and oxidative cancer cells, leading to intracellular acidification and a reduction in cellular energy production. This makes CHCA and its derivatives attractive candidates for cancer therapy. CHCA is a non-competitive inhibitor of MCTs and has been shown to inhibit several isoforms, including MCT1, MCT2, and MCT4.[4]

Conclusion

This compound is a versatile and powerful tool for researchers in both the physical and life sciences. Its well-characterized properties as a MALDI matrix make it a staple in proteomics research, enabling the sensitive and accurate analysis of peptides and proteins. Furthermore, its potent inhibitory effects on monocarboxylate transporters provide a valuable pharmacological means to investigate cellular metabolism and explore new therapeutic strategies for diseases such as cancer. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the knowledge and practical information needed to effectively utilize α-cyano-4-hydroxycinnamic acid in their experimental workflows.

References

- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | 28166-41-8 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Ionization Mechanism of α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix in MALDI Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the core mechanisms governing the ionization process when using α-Cyano-4-hydroxycinnamic acid (CHCA), a cornerstone matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry (MS). Understanding these principles is critical for method development, optimizing sensitivity, and ensuring accurate analysis of a wide range of analytes, particularly peptides and proteins.

The Core Ionization Mechanism

The ionization of analyte molecules (A) using a CHCA matrix in MALDI-MS is a multi-step process initiated by a pulsed laser. It can be broadly categorized into primary and secondary ionization events occurring within a dense plume of desorbed material.

Primary Ionization: Genesis of Matrix Ions

Upon irradiation with a laser (typically a 337 nm nitrogen laser or a 355 nm Nd:YAG laser), the CHCA matrix, which strongly absorbs at these wavelengths, undergoes rapid sublimation, carrying intact analyte molecules into the gas phase.[1][2] The initial ionization events are thought to involve the matrix molecules themselves.[3][4]

Several proposed mechanisms for primary ionization include:

-

Multiphoton Ionization: A CHCA molecule absorbs multiple photons from the laser pulse, leading to the ejection of an electron and the formation of a radical cation (M⁺•).[5]

-

Exciton Pooling: Electronically excited matrix molecules collide, pooling their energy to ionize one of the molecules.[4]

-

Proton Disproportionation: In the dense, hot plume, excited matrix molecules can undergo proton transfer amongst themselves, creating protonated [M+H]⁺ and deprotonated [M-H]⁻ matrix ions.[6]

The most crucial species for the analysis of peptides and proteins in positive-ion mode is the protonated matrix, [CHCA+H]⁺ .[7][8] The abundance of these protonated matrix ions is a key indicator of a good matrix.[7][8]

Secondary Ionization: The Analyte Gets Charged

Secondary ionization is the dominant pathway for charging analyte molecules and occurs in the expanding gas-phase plume.[3][4] This process is primarily a series of gas-phase chemical reactions, with proton transfer being the most significant for analytes like peptides.

The key reaction is: [CHCA+H]⁺ + A → CHCA + [A+H]⁺

This is an acid-base reaction where the protonated matrix acts as a Brønsted acid, donating a proton to the neutral analyte molecule, which acts as a gas-phase base. The efficiency of this proton transfer is governed by the relative gas-phase basicities (or proton affinities) of the matrix and the analyte.[7] For efficient ionization, the analyte's gas-phase basicity must be higher than that of the CHCA matrix.[7]

The Role of Alkali Adducts

Besides protonation, analytes can also be ionized through the formation of adducts with alkali metal ions, such as sodium ([A+Na]⁺) or potassium ([A+K]⁺), which are ubiquitously present as impurities.[3] CHCA itself readily forms a sodium adduct, [CHCA+Na]⁺.[3][9] This species plays a dual role; it can act as a sodium ion donor for analytes with high sodium affinity (like polyethylene (B3416737) glycols) or as a proton donor, existing in equilibrium with its protonated salt form [{CHCA − H + Na}H]⁺.[3] This interconversion is crucial for understanding the final observed analyte ions.[3]

Visualization of Key Pathways

Ionization Mechanism in MALDI-MS with CHCA Matrix

Caption: The MALDI ionization process, from laser desorption to secondary analyte protonation.

Quantitative Data Summary

The physicochemical properties of the matrix are critical determinants of ionization efficiency. Below is a summary of key quantitative data for CHCA.

| Property | Value | Significance in MALDI | Reference |

| Molecular Weight | 189.17 g/mol | Basic property for mass calculation. | [2] |

| UV Absorption Max | ~337 nm, ~355 nm | Must match laser wavelength for efficient energy absorption. | [1] |

| Proton Affinity (PA) | 841 kJ/mol | Lower PA than analyte is required for efficient proton transfer. | [7] |

| Gas-Phase Basicity (GB) | 908.1 ± 0.8 kJ/mol | A higher analyte GB promotes protonation. A discrepancy between measured and calculated values suggests potential gas-phase rearrangement of CHCA. | [9] |

| Ionization Efficiency | 10⁻³ – 10⁻⁴ (for peptides) | Represents the fraction of analyte molecules that are successfully ionized. | [6] |

Note: Proton Affinity and Gas-Phase Basicity are related measures of a molecule's ability to accept a proton in the gas phase. Higher values indicate a stronger affinity.

Experimental Protocols

Precise and reproducible sample preparation is paramount for successful MALDI-MS analysis.

Materials

-

α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (≥99.0% HPLC grade)[10]

-

Solvent A: Acetonitrile (ACN), HPLC grade

-

Solvent B: Deionized water (18.2 MΩ·cm)

-

Solvent C: Trifluoroacetic acid (TFA), 0.1% (v/v) in deionized water

-

Analyte (e.g., peptide mixture)

-

MALDI target plate

Standard Protocol: Dried-Droplet Method

This is the most common method for preparing peptide samples with CHCA.

-

Prepare the CHCA Matrix Solution:

-

Create a saturated solution of CHCA in a solvent mixture of ACN/Water/TFA. A common recipe is 10 mg of CHCA per mL of ACN/0.1% TFA (50:50, v/v).[11]

-

Vortex the solution thoroughly to ensure the matrix is fully dissolved. Centrifuge briefly to pellet any undissolved material.

-

-

Prepare the Analyte Solution:

-

Dissolve the analyte (e.g., protein digest) in 0.1% aqueous TFA to a final concentration suitable for the instrument's sensitivity (typically in the low femtomole to low picomole range).

-

-

Mix Matrix and Analyte:

-

Spotting the Sample:

-

Pipette 0.5–1.0 µL of the final matrix/analyte mixture onto a designated spot on the MALDI target plate.[11]

-

Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the matrix and analyte.[11] The formation of fine, uniform crystals is desirable for good shot-to-shot reproducibility.[1]

-

-

Mass Spectrometry Analysis:

-

Load the target plate into the MALDI mass spectrometer.

-

Acquire mass spectra by firing the laser at the prepared sample spot. The laser power should be adjusted to the threshold required for good ion signal without causing excessive fragmentation.

-

Experimental Workflow Diagram

Caption: A standard workflow for sample preparation and analysis using the dried-droplet method.

Conclusion

The ionization mechanism of α-Cyano-4-hydroxycinnamic acid is a complex interplay of photophysical and chemical processes. While primary ionization creates a source of protons from the matrix, the critical step for analyte detection is the secondary gas-phase proton transfer reaction. The efficiency of this process is dictated by the relative proton affinities of CHCA and the analyte. A thorough understanding of these mechanisms, combined with meticulous experimental technique, enables researchers to leverage the full potential of MALDI-MS for sensitive and accurate molecular analysis. The development of related matrices, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), which has a lower proton affinity than CHCA, has demonstrated that rational matrix design based on these principles can lead to significant improvements in sensitivity and analytical coverage.[7][12][13]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. α-氰基-4-羟基肉桂酸 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry: Mechanistic Studies and Methods for Improving the Structural Identification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pnas.org [pnas.org]

- 9. Gas-phase basicity of several common MALDI matrices measured by a simple experimental approach - RSC Advances (RSC Publishing) DOI:10.1039/C1RA01117K [pubs.rsc.org]

- 10. Sigma-Aldrich α-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, ≥99.0% (HPLC) | LabMart Limited [labmartgh.com]

- 11. Ion/Ion Reactions of MALDI-Derived Peptide Ions: Increased Sequence Coverage via Covalent and Electrostatic Modification upon Charge Inversion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a MALDI-MS Workhorse: A Technical Guide to the Discovery and History of α-Cyano-4-hydroxycinnamic Acid

For researchers, scientists, and professionals in drug development, the advent of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) marked a transformative moment in the analysis of biomolecules. Central to this revolution was the empirical discovery and subsequent widespread adoption of specific organic compounds, or matrices, capable of co-crystallizing with and gently ionizing large, fragile molecules. Among these, α-Cyano-4-hydroxycinnamic acid (CHCA) has emerged as a veritable workhorse, particularly for the analysis of peptides and proteins. This in-depth technical guide explores the discovery and history of CHCA in MALDI-MS, providing detailed experimental context and quantitative comparisons that underscore its enduring significance.

From Empirical Screening to a "Gold Standard": The Historical Context of CHCA's Discovery

The late 1980s and early 1990s were a period of intense innovation in mass spectrometry. The development of "soft ionization" techniques, which could bring large biomolecules into the gas phase as intact ions, was a major breakthrough. While Koichi Tanaka's work on soft laser desorption using a liquid matrix of ultra-fine metal powder in glycerol (B35011) earned him a share of the 2002 Nobel Prize in Chemistry, it was the parallel development of MALDI by Franz Hillenkamp and Michael Karas, utilizing organic matrices, that gained broader adoption in the scientific community.[1]

Early research by Hillenkamp, Karas, and their colleagues demonstrated that certain organic compounds could absorb laser energy and facilitate the ionization of co-crystallized analytes with minimal fragmentation.[1] Their initial work explored matrices like nicotinic acid. Subsequent investigations by various groups expanded the repertoire of useful matrices to include derivatives of cinnamic acid, such as ferulic acid, caffeic acid, and sinapinic acid.[1]

It was within this environment of empirical exploration that α-Cyano-4-hydroxycinnamic acid (CHCA) was identified as a highly effective matrix for the analysis of peptides and smaller proteins. The seminal 1992 paper by R. C. Beavis, T. Chaudhary, and B. T. Chait, titled "α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry," published in Organic Mass Spectrometry, is widely recognized as the key publication that introduced CHCA to the scientific community. While the exact thought process behind its initial selection is not elaborately detailed in many retrospective accounts, it is understood that the discovery was the result of systematic or serendipitous screening of compounds with structural similarities to other known successful matrices. CHCA's cinnamic acid backbone, coupled with its strong UV absorption characteristics, made it a logical candidate for investigation.

Core Properties and Advantages of CHCA

The success of CHCA as a MALDI matrix can be attributed to several key physicochemical properties:

-

Strong UV Absorbance: CHCA strongly absorbs the UV laser light commonly used in MALDI instruments (e.g., 337 nm from a nitrogen laser), efficiently transferring energy to the analyte for desorption and ionization.

-

Co-crystallization: It readily co-crystallizes with a wide range of peptides, forming a fine, homogeneous crystalline layer on the MALDI target plate. This homogeneity is crucial for achieving reproducible signal intensity across the sample spot.

-

Analyte Ionization Efficiency: CHCA is particularly effective at protonating peptides, leading to the generation of abundant singly charged ions ([M+H]⁺), which simplifies spectral interpretation.

-

Low Mass Interference: The matrix-related ions generated from CHCA are generally of low mass, minimizing interference in the mass range where most tryptic peptides are observed.

These properties quickly established CHCA as a "gold standard" matrix in proteomics, particularly for peptide mass fingerprinting and subsequent protein identification.

Experimental Protocols: From the Original Method to Modern Refinements

Representative Early Protocol (circa 1992)

This protocol is based on the general "dried-droplet" method prevalent at the time of CHCA's introduction.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Peptide/protein analyte

-

MALDI target plate

Procedure:

-

Matrix Solution Preparation: A saturated solution of CHCA was typically prepared in a solvent mixture of acetonitrile and aqueous 0.1% trifluoroacetic acid (TFA). A common ratio was 50:50 (v/v) ACN:0.1% TFA.

-

Analyte Solution Preparation: The peptide or protein analyte was dissolved in a compatible solvent, often the same ACN/TFA mixture, at a concentration in the low picomole to femtomole per microliter range.

-

Sample-Matrix Co-crystallization:

-

A small volume (typically 0.5 - 1.0 µL) of the analyte solution was mixed with an equal volume of the CHCA matrix solution directly on the MALDI target plate.

-

Alternatively, the analyte and matrix solutions were pre-mixed in a microcentrifuge tube before spotting onto the target.

-

-

Drying: The mixture was allowed to air-dry at room temperature, resulting in the formation of a solid, co-crystalline spot.

-

Mass Analysis: The target plate was then introduced into the mass spectrometer for MALDI-MS analysis.

Modern Optimized Protocol for Enhanced Sensitivity

This protocol incorporates refinements developed over years of research to improve sensitivity and reproducibility.

Materials:

-

High-purity α-Cyano-4-hydroxycinnamic acid (CHCA)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade isopropanol (B130326) (IPA)

-

Acetone

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Peptide analyte

-

Anchor-chip type MALDI target plate

Procedure:

-

Matrix Solution Preparation: A solution of CHCA at a concentration of 1 mg/mL is prepared in a solvent mixture of isopropanol:acetonitrile:acetone:0.1% TFA (2:7:7:2 v/v/v/v). This specific solvent composition has been shown to produce more homogeneous crystals and higher peptide ion yields.

-

Analyte Solution Preparation: The peptide sample is typically purified and concentrated using a micro-column (e.g., a C18 ZipTip) and eluted in a small volume of a suitable solvent, such as 50% ACN/0.1% TFA.

-

Automated Spotting: For high-throughput applications, the analyte, eluted from a nano-liquid chromatography (nanoLC) system, is mixed with a continuous flow of the matrix solution and spotted onto the MALDI target using an automated spotting device. This ensures consistent spot morphology.

-

Drying: The spotted samples are allowed to dry under controlled conditions.

-

Mass Analysis: The target plate is analyzed in a modern MALDI-TOF/TOF mass spectrometer, allowing for both peptide mass fingerprinting and subsequent fragmentation analysis for sequencing.

Quantitative Data Presentation: CHCA in Comparison

The superior performance of CHCA for peptide analysis compared to other matrices available in the early 1990s was a key factor in its rapid adoption. The following tables summarize qualitative and quantitative comparisons based on data and observations from various studies.

| Matrix | Typical Analytes | Advantages | Disadvantages |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | Peptides, small proteins (<30 kDa) | High sensitivity for peptides, good crystal homogeneity, low mass interference. | Can suppress the signal of certain phosphopeptides, potential for adduct formation. |

| Sinapinic Acid (SA) | Proteins (>10 kDa), glycoproteins | Good for high-mass analytes, less fragmentation of large molecules. | Lower resolution for peptides, larger crystal size can lead to "sweet spot" issues. |

| 2,5-Dihydroxybenzoic Acid (DHB) | Peptides, proteins, carbohydrates, synthetic polymers | High salt tolerance, good for a wide range of analytes. | Can form heterogeneous crystals, potential for higher background noise. |

| Ferulic Acid | Peptides, proteins | One of the early successful cinnamic acid derivatives. | Generally superseded by the superior performance of CHCA and SA for their respective applications. |

Table 1: Qualitative Comparison of Common MALDI Matrices.

| Matrix | Analyte | Reported Sequence Coverage | Relative Sensitivity |

| CHCA | Bovine Serum Albumin (BSA) digest (1 fmol) | 4% | High |

| 4-Chloro-α-cyanocinnamic acid (Cl-CCA) | Bovine Serum Albumin (BSA) digest (1 fmol) | 48% | Very High |

| CHCA | BSA digest (25 fmol from gel) | Not detected | Moderate |

| Cl-CCA | BSA digest (25 fmol from gel) | 25% | High |

Table 2: Quantitative Comparison of CHCA and a Rationally Designed Matrix (Cl-CCA). Data adapted from Jaskolla et al., PNAS, 2008.[2] This table highlights the significant improvements in sensitivity and sequence coverage achieved with rationally designed matrices that built upon the foundational structure of CHCA.

Visualizing the Workflow and Logical Progression

The following diagrams, generated using the DOT language, illustrate the experimental workflow for early MALDI-MS analysis and the logical progression of matrix discovery.

Caption: Early MALDI-MS Experimental Workflow.

Caption: Logical Progression of MALDI Matrix Discovery.

Conclusion: An Enduring Legacy

The discovery of α-cyano-4-hydroxycinnamic acid as a MALDI matrix was a pivotal moment in the history of mass spectrometry. Its empirical identification and subsequent characterization provided researchers with a robust and reliable tool that significantly advanced the field of proteomics and the broader analysis of biomolecules. While newer, rationally designed matrices have demonstrated superior performance in specific applications, CHCA remains a widely used and trusted matrix in laboratories around the world. Its story is a testament to the power of empirical discovery and the continuous refinement of scientific techniques that drive innovation in drug discovery and biomedical research.

References

An In-depth Technical Guide to the Solubility of alpha-Cyano-4-hydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Alpha-Cyano-4-hydroxycinnamic acid (HCCA), a derivative of cinnamic acid, is a widely utilized matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins.[1][2] Its effectiveness as a MALDI matrix is intrinsically linked to its solubility characteristics in various solvents, which dictates the co-crystallization process with the analyte of interest. This technical guide provides a comprehensive overview of HCCA's solubility in different solvents, detailed experimental protocols for solubility determination, and a visual representation of its application workflow in MALDI-MS.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data to facilitate solvent selection for various applications.

| Solvent/System | Solubility | Notes | Reference(s) |

| Methanol | Up to 50 mg/mL | Clear to slightly hazy, light yellow to yellow solution. | [3][4][5] |

| 10 mg/mL | Clear solution. | [6][7][8] | |

| Acetonitrile | ~35 mg/mL | - | [1] |

| Dimethylformamide (DMF) | 30 mg/mL | - | [9][10] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | - | [9][10] |

| 200 mg/mL (1057.25 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [11][12] | |

| 100 mM | For biological applications. | [5][7] | |

| Ethanol | 50 mM | For biological applications. | [5][7] |

| 19 mg/mL (100.43 mM) | - | [11] | |

| Water | ~6 mg/mL | Sparingly soluble. | [1] |

| Slightly soluble | - | [3][6][8] | |

| Insoluble (< 0.1 mg/mL) | - | [11][12] | |

| 50% Acetonitrile in 0.05% Trifluoroacetic acid (TFA) | 10 mg/mL | Commonly used for MALDI-MS. Acetonitrile concentration can be adjusted. | [4][5][7] |

| DMSO:PBS (pH 7.2) (1:5) | 100 µg/mL (0.1 mg/mL) | Achieved by first dissolving in DMSO then diluting with PBS. | [9][10] |

Experimental Protocols

Determining the solubility of a compound is a critical step in its characterization. The following protocols describe standard methods for determining both thermodynamic and kinetic solubility, which can be adapted for this compound.

1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound in a given solvent.[13]

-

Objective: To determine the maximum concentration of HCCA that dissolves in a solvent at equilibrium.

-

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

-

Procedure:

-

Add an excess amount of solid HCCA to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of HCCA in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.[13]

-

2. Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to assess the solubility of a compound from a stock solution.[13]

-

Objective: To determine the concentration at which HCCA precipitates from a solution when an aqueous buffer is added to a stock solution in an organic solvent (e.g., DMSO).

-

Materials:

-

A stock solution of HCCA in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

96-well microplate.

-

Plate reader capable of measuring turbidity or absorbance.

-

-

Procedure:

-

Prepare serial dilutions of the HCCA stock solution in DMSO in a 96-well plate.

-

Add the aqueous buffer to each well.

-

Seal the plate and shake for a defined period (e.g., 1.5-2 hours) at room temperature.[14]

-

Measure the turbidity or light scattering of each well using a nephelometer or a UV-Vis plate reader.

-

The kinetic solubility is the concentration at which a significant increase in the signal is observed, indicating precipitation.[13]

-

Visualization of Experimental Workflow

MALDI-MS Sample Preparation Workflow

The primary application of this compound is as a matrix in MALDI mass spectrometry. The following diagram illustrates a typical workflow for preparing a sample for analysis.

This diagram outlines the key steps from preparing the analyte and HCCA matrix solutions to acquiring the final mass spectrum. The success of the analysis is highly dependent on the proper mixing and co-crystallization of the analyte and matrix, which is governed by the solubility of HCCA in the chosen solvent system.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 3. ≥98% (TLC), powder, monocarboxylic acid transport inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. α-氰基-4-羟基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. a-Cyano-4-hydroxycinnamic acid 97 28166-41-8 [sigmaaldrich.com]

- 6. This compound CAS#: 28166-41-8 [m.chemicalbook.com]

- 7. α-氰基-4-羟基肉桂酸 suitable for matrix substance for MALDI-MS, ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 28166-41-8 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Characteristics of alpha-Cyano-4-hydroxycinnamic Acid (CHCA) Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a pivotal organic matrix in the field of mass spectrometry.[1] Its primary application lies in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where it facilitates the "soft ionization" of non-volatile biomolecules such as peptides, proteins, and nucleotides.[1][2] The efficacy of CHCA as a MALDI matrix is intrinsically linked to its physical and chemical properties, including its ability to co-crystallize with an analyte, absorb laser energy, and promote analyte ionization.[3] This technical guide provides a comprehensive overview of the physical characteristics of CHCA crystals, detailed experimental protocols for their use and analysis, and visual workflows to aid in experimental design.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇NO₃ | [4] |

| Molecular Weight | 189.17 g/mol | [3][5] |

| Appearance | Yellow to light-yellow powder or crystalline solid. A mustard-yellow color may indicate impurities. | [2][6][7] |

| Melting Point | 245-250 °C | [2][6][8] |

| Storage Temperature | 2-8°C | [2][8] |

Solubility Data

| Solvent | Solubility | Reference |

| Methanol (B129727) | Up to 50 mg/mL | [2] |

| Acetonitrile (B52724) | ~35 mg/mL | [3] |

| Dimethylformamide (DMF) | 30 mg/mL | [9] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL (up to 200 mg/mL with ultrasonic agitation) | [9][10] |

| 50% Acetonitrile / 0.05% TFA in Water | 10 mg/mL | [2] |

| Water | Slightly soluble (~6 mg/mL) | [3][6] |

| Polar Organic Solvents | Soluble | [6] |

Spectroscopic and Physicochemical Data

| Parameter | Value | Reference |

| UV Absorption Maximum (λmax) | 337 nm, 355 nm | [5] |

| Molar Absorption at 337 nm | ≥2000 | [11] |

| pKa (Predicted) | 0.85 ± 0.10 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible application and characterization of CHCA crystals. The following sections provide established protocols for MALDI matrix preparation and general procedures for crystal characterization.

MALDI Matrix Preparation Protocols

The quality of MALDI mass spectra is highly dependent on the sample preparation technique. The goal is to embed analyte molecules within a crystalline matrix of CHCA.

This is a common and straightforward method for preparing samples for MALDI-MS.

Materials:

-

This compound (CHCA)

-

Solvent mixture: 50% acetonitrile, 50% proteomics-grade water, and 0.1% trifluoroacetic acid (TFA). Other solvents like methanol or higher concentrations of acetonitrile (e.g., 70%) can be used.[5]

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes

-

MALDI target plate

Procedure:

-

Prepare the solvent mixture (e.g., 50% acetonitrile, 0.1% TFA in water).

-

Add CHCA to the solvent mixture to create a saturated solution (e.g., 10-25 mg in 1.0 mL).[5]

-

Vortex the mixture vigorously to dissolve the CHCA. Not all of the CHCA will dissolve, which is expected for a saturated solution.[5]

-

Centrifuge the tube to pellet the undissolved solid.[5]

-

Carefully transfer the supernatant, which is the saturated matrix solution, to a new microfuge tube.[5]

-

Mix the analyte solution with the saturated matrix solution. The ratio can be varied, but a 1:1 (v/v) ratio is a good starting point.

-

Apply 0.2 to 1.0 µL of the final mixture onto the MALDI sample plate.[5]

-

Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the matrix and analyte.[5]

-

The plate is now ready for analysis in a MALDI-MS instrument.[5]

Caption: Workflow for the Thin Layer MALDI matrix preparation method.

Crystal Characterization Protocols

XRD is a powerful technique to determine the atomic and molecular structure of a crystal. The following is a generalized protocol for organic crystals.

Materials:

-

High-quality single crystals of CHCA (transparent, no visible flaws, regular faces)

-

Microscope with polarizing capabilities

-

Cryo-loops or glass fibers for mounting

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth and Selection: Grow single crystals of CHCA of suitable size (typically < 0.3 mm in all dimensions) using methods like slow evaporation of a saturated solution or vapor diffusion. S[7]elect a high-quality crystal under a microscope. 2[7]. Crystal Mounting: Mount the selected crystal on a cryo-loop or the tip of a glass fiber.

-

Data Collection:

-

Place the mounted crystal on the goniometer head of the X-ray diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and radiation damage.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing and Structure Solution:

-

Integrate the diffraction spots to obtain their intensities.

-

Determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of CHCA.

Materials:

-

CHCA powder

-

DSC/TGA instrument

-

Aluminum or hermetic pans

-

Analytical balance

Procedure for DSC:

-

Sample Preparation: Accurately weigh 5-15 mg of CHCA powder into a DSC pan. C[5]rimp the pan to seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen. 3[5]. Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the melting point (e.g., 270°C).

-

A heat/cool/heat cycle can be used to erase the sample's thermal history. 4[5]. Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting. The onset of the peak is typically taken as the melting point for organic compounds. T[8]he area under the peak corresponds to the enthalpy of fusion.

-

Procedure for TGA:

-

Sample Preparation: Weigh a small amount of CHCA into a TGA pan.

-

Instrument Setup: Place the pan in the TGA furnace and purge with an inert or reactive gas.

-

Thermal Program: Heat the sample at a constant rate over a desired temperature range.

-

Data Analysis: The TGA curve plots the sample weight as a function of temperature, revealing the temperatures at which thermal decomposition occurs.

Logical Flow for Crystal Characterization

Caption: Logical workflow for the physical characterization of CHCA crystals.

Conclusion

This technical guide provides a centralized resource on the physical characteristics of this compound crystals, essential for its effective use in research and development. The tabulated data offers quick reference, while the detailed experimental protocols and visual workflows provide practical guidance for laboratory applications, particularly in the critical area of MALDI mass spectrometry sample preparation. Understanding these fundamental properties is key to optimizing experimental outcomes and advancing the analytical capabilities in proteomics, metabolomics, and drug discovery.

References

- 1. Promotion of this compound and peptide cocrystallization within levitated droplets with net charge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 28166-41-8 | Benchchem [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 8. s4science.at [s4science.at]

- 9. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

The Cornerstone of Proteomics: A Technical Guide to α-Cyano-4-hydroxycinnamic Acid (CHCA) as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry stands as a powerful tool for the analysis of a wide array of molecules. Central to the success of this technique is the selection of an appropriate matrix, a crystalline compound that co-crystallizes with the analyte and facilitates its desorption and ionization. Among the most widely used matrices, α-Cyano-4-hydroxycinnamic acid (CHCA) has established itself as a cornerstone, particularly for the analysis of peptides and proteins. This in-depth technical guide explores the fundamental principles of CHCA as a MALDI matrix, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Core Principles of CHCA in MALDI-MS

α-Cyano-4-hydroxycinnamic acid is a small organic molecule that plays a critical role in the MALDI process. Its efficacy as a matrix is attributed to several key physicochemical properties.[1] CHCA exhibits strong absorption at the ultraviolet (UV) wavelengths typically employed by nitrogen lasers (337 nm) and Nd:YAG lasers (355 nm) in MALDI instruments.[1][2][3] This efficient energy absorption is the primary step that initiates the desorption and ionization of the analyte.

The ionization process in MALDI is complex and involves multiple steps. Upon irradiation by the laser, the CHCA matrix rapidly heats and sublimes, carrying the embedded analyte molecules into the gas phase.[3] This "soft" ionization technique minimizes fragmentation of the analyte, a crucial feature for the analysis of large biomolecules.[3] In the dense plume of desorbed material, a series of photochemical and photophysical events, including charge transfer reactions, lead to the ionization of the analyte molecules.[4] Predominantly, proton transfer from the acidic CHCA matrix to the analyte results in the formation of protonated analyte ions, [M+H]⁺.[4][5][6] CHCA can also facilitate the formation of alkali metal adducts, such as [M+Na]⁺ or [M+K]⁺, which can be useful for certain analytes.[4]

The chemical structure of CHCA, featuring a cinnamic acid backbone with a cyano and a hydroxyl group, contributes to its effectiveness. The carboxylic acid group provides the necessary acidity for protonation, while the conjugated π-system of the aromatic ring is responsible for its strong UV absorption.[3]

Analyte Compatibility and Applications

CHCA is the matrix of choice for a broad range of analytes, most notably peptides and proteins with molecular weights up to 30,000 Da.[1] Its hydrophobic nature makes it particularly suitable for the analysis of tryptic digests of proteins, a common workflow in proteomics research.[7] Beyond proteomics, CHCA has also found applications in the analysis of other classes of molecules, including:

-

Small molecules: Drugs, metabolites, and lipids can be successfully analyzed using CHCA.[8]

-

Nucleic acids: While other matrices are often preferred, CHCA has been used for the analysis of DNA.[1]

-

Polymers: Certain synthetic polymers can be characterized using CHCA as the matrix.[9]

However, the presence of matrix-related ions in the low mass range (below m/z 700) can sometimes interfere with the analysis of very small molecules.[10]

Quantitative Data Summary

The performance of CHCA as a MALDI matrix is influenced by several experimental parameters. The following tables summarize key quantitative data for the effective use of CHCA.

| Property | Value | References |

| Chemical Formula | C₁₀H₇NO₃ | [2] |

| Molecular Weight | 189.17 g/mol | [2] |

| Optimal Laser Wavelength | 337 nm, 355 nm | [2] |

| pKa | 1.17 | [11] |

Table 1: Physicochemical Properties of CHCA

| Parameter | Recommended Range/Value | Notes | References |

| Matrix Concentration | 5 - 10 mg/mL or saturated solution | Higher concentrations can be achieved by first dissolving in acetonitrile. | [2][12] |

| Analyte Concentration | 1 µM (for peptides) | Optimal concentration is analyte-dependent. | [12] |

| Matrix:Analyte Ratio | 1:1 (v/v) | May require optimization for specific applications. | [12][13] |

| Spotted Volume | 0.2 - 1.0 µL | Depends on the spotting technique and target plate. | [2][12] |

Table 2: Typical Experimental Parameters for CHCA

Experimental Protocols

Reproducible and high-quality MALDI-MS data heavily rely on meticulous sample preparation. Below are detailed methodologies for common experiments using CHCA.

Protocol 1: Standard Dried-Droplet Method for Peptide Analysis

This is the most common method for preparing samples with CHCA.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Solvent A: 50% acetonitrile, 50% proteomics-grade water, 0.1% trifluoroacetic acid (TFA)[2]

-

Analyte solution (e.g., peptide mixture at ~1 µM)

-

MALDI target plate

-

Pipettes

Procedure:

-

Matrix Solution Preparation:

-

Sample-Matrix Co-crystallization:

-

Mix the analyte solution and the saturated CHCA matrix solution in a 1:1 volume ratio.[12][13]

-

Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.[12]

-

Allow the droplet to air-dry completely at room temperature. This process facilitates the co-crystallization of the analyte and matrix.[2][12]

-

-

MALDI-MS Analysis:

-

Load the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra according to the instrument's operating procedures.

-

Protocol 2: Thin-Layer Method for Improved Sensitivity

This method can provide more homogeneous crystal formation and improved sensitivity.

Materials:

-

Same as Protocol 1

Procedure:

-

Matrix Layer Preparation:

-

Prepare a saturated solution of CHCA as described in Protocol 1.

-

Spot 0.5 µL of the saturated matrix solution onto the MALDI target and allow it to dry completely, forming a thin layer of matrix crystals.

-

-

Analyte Application:

-

Spot 0.5 µL of the analyte solution directly on top of the dried matrix layer.

-

Allow the analyte solution to be absorbed into the matrix layer and dry completely.

-

-

MALDI-MS Analysis:

-

Proceed with the analysis as in Protocol 1.

-

Visualizing the MALDI Process and Workflows

To better understand the principles and applications of CHCA, the following diagrams illustrate key processes.

Caption: The MALDI-TOF-MS process using CHCA matrix.

Caption: A typical proteomics workflow using CHCA matrix.

Conclusion

α-Cyano-4-hydroxycinnamic acid remains an indispensable tool in the field of MALDI mass spectrometry. Its robust performance, broad analyte compatibility, and well-established protocols make it a reliable choice for routine and advanced applications in proteomics and beyond. A thorough understanding of its fundamental principles and the optimization of experimental parameters are key to achieving high-quality, reproducible results. This guide provides a solid foundation for both new and experienced users to effectively harness the power of CHCA in their research and development endeavors.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. proteochem.com [proteochem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 8. benchchem.com [benchchem.com]

- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 10. researchgate.net [researchgate.net]

- 11. covachem.com [covachem.com]

- 12. benchchem.com [benchchem.com]

- 13. ars.usda.gov [ars.usda.gov]

alpha-Cyano-4-hydroxycinnamic acid CAS number and molecular weight.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a versatile small molecule with significant applications in biomedical research. It is widely recognized for its dual functionality as a potent inhibitor of monocarboxylate transporters (MCTs) and as a crucial matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key experimental applications of CHCA, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

α-Cyano-4-hydroxycinnamic acid is a crystalline solid with the following key properties:

| Property | Value | References |

| CAS Number | 28166-41-8 | |

| Molecular Formula | C₁₀H₇NO₃ | |

| Molecular Weight | 189.17 g/mol | |

| Appearance | Light yellow to yellow crystalline solid | |

| Synonyms | CHCA, α-CHCA, 4-Hydroxy-α-cyanocinnamic acid |

Mechanism of Action: Inhibition of Monocarboxylate Transporters

CHCA is a well-established inhibitor of monocarboxylate transporters, which are crucial for the transport of lactate (B86563), pyruvate, and other ketone bodies across cellular membranes.[1] This inhibitory action is central to its application in cancer research and metabolic studies.

Key aspects of its inhibitory mechanism include:

-

Broad Spectrum Inhibition: CHCA competitively inhibits MCT1, MCT2, and MCT4.[2]

-

MCT3 Insensitivity: Transport by MCT3 is not affected by CHCA.[2]

-

Consequences of Inhibition: By blocking MCTs, CHCA leads to intracellular accumulation of lactate and a subsequent decrease in intracellular pH. This disruption of the lactate shuttle system can inhibit the growth and proliferation of cancer cells that rely on glycolysis for energy production (the Warburg effect).[3]

Signaling Pathway Alterations

Recent studies have elucidated the impact of CHCA on intracellular signaling pathways in cancer cells. Notably, in pancreatic cancer cells, CHCA has been shown to inhibit the ERK signaling pathway while strongly stimulating the p38 signaling pathway. The activation of the p38 pathway is linked to the induction of apoptosis in these cells.[4]

Experimental Protocols

I. Inhibition of Monocarboxylate Transport in Cell Culture

This protocol outlines a general procedure to assess the inhibitory effect of CHCA on MCT activity in cultured cells.

Materials:

-

α-Cyano-4-hydroxycinnamic acid (CHCA)

-

Cell line of interest (e.g., glioma, pancreatic cancer cells)

-

Appropriate cell culture medium and supplements

-

96-well plates

-

Sulforhodamine B (SRB) assay kit for cell proliferation

-

Lactate assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3 x 10³ cells per well and allow them to adhere overnight.[2]

-

CHCA Treatment: Prepare a stock solution of CHCA in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5 mM to 10 mM).

-

Incubation: Remove the old medium from the wells and add the medium containing different concentrations of CHCA. Incubate the cells for various time points (e.g., 24, 48, and 72 hours).[2]

-

Cell Proliferation Assay (SRB Assay):

-

After the incubation period, fix the cells with 10% trichloroacetic acid.

-

Stain the cells with 0.4% SRB solution.

-

Wash with 1% acetic acid to remove unbound dye.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a plate reader to determine cell biomass.

-

-

Lactate Efflux Assay:

-

Culture cells in the presence or absence of CHCA for a defined period.

-

Collect the culture medium.

-

Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions. A decrease in extracellular lactate in the presence of CHCA indicates inhibition of MCTs.

-

II. Matrix Preparation for MALDI-TOF Mass Spectrometry

CHCA is a widely used matrix for the analysis of peptides and small proteins (<10 kDa) by MALDI-TOF mass spectrometry.[2]

Materials:

-

α-Cyano-4-hydroxycinnamic acid (MALDI grade)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Sample to be analyzed (e.g., peptide digest)

-

MALDI target plate

Procedure:

-

Matrix Solution Preparation (Saturated Method):

-

Prepare a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid in ultrapure water.

-

Add CHCA powder to the solvent mixture until saturation is reached (i.e., a small amount of undissolved solid remains at the bottom of the tube).

-

Vortex the solution vigorously.

-

Centrifuge the tube to pellet the undissolved matrix.

-

Carefully collect the supernatant, which is the saturated matrix solution.[5]

-

-

Sample-Matrix Co-crystallization (Dried Droplet Method):

-

Mix the sample solution with the saturated CHCA matrix solution, typically in a 1:1 ratio.

-

Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

-

Allow the droplet to air-dry at room temperature, which will result in the co-crystallization of the sample and the matrix.[5]

-

-

Data Acquisition:

-

Insert the MALDI target plate into the mass spectrometer.

-

Acquire mass spectra in the desired mass range.

-

Conclusion

α-Cyano-4-hydroxycinnamic acid is a multifaceted compound with indispensable roles in both cell biology and analytical chemistry. Its ability to inhibit monocarboxylate transporters provides a valuable tool for studying cellular metabolism, particularly in the context of cancer research, and offers a potential therapeutic avenue. Concurrently, its properties as a MALDI matrix are fundamental to the field of proteomics. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing CHCA in their experimental designs.

References

- 1. omicsonline.org [omicsonline.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 4. α-cyano-4-hydroxycinnamate impairs pancreatic cancer cells by stimulating the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha Cyano-4-Hydroxy-3-Methoxycinnamic Acid Inhibits Proliferation and Induces Apoptosis in Human Breast Cancer Cells | PLOS One [journals.plos.org]

Unveiling the Spectroscopic Signature: A Technical Guide to the UV Absorption Properties of α-Cyano-4-hydroxycinnamic Acid (CHCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cyano-4-hydroxycinnamic acid (CHCA) is a widely utilized matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and proteins. Its efficacy is intrinsically linked to its ability to strongly absorb ultraviolet (UV) radiation at the wavelength of the lasers typically employed in MALDI instruments (e.g., 337 nm nitrogen lasers or 355 nm Nd:YAG lasers). A thorough understanding of its UV absorption characteristics is therefore paramount for optimizing MALDI-MS experiments, ensuring high sensitivity and reproducibility. This technical guide provides an in-depth analysis of the UV absorption properties of CHCA, including quantitative data, detailed experimental protocols, and a visualization of its application workflow.

Core UV Absorption Properties of CHCA

The UV absorption of CHCA is primarily due to π-π* electronic transitions within its conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the cyano group. The position of the absorption maximum (λmax) and the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, are key parameters that are influenced by the solvent environment and the pH of the solution.

Data Presentation: Quantitative UV Absorption Data for CHCA

The following tables summarize the key quantitative UV absorption data for CHCA in various solvents.

| Solvent | Dielectric Constant (at 20°C) | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Reference |

| Methanol | 32.7 | ~350 | Not explicitly found | [1] |

| Acetonitrile | 37.5 | ~348 | Not explicitly found | [2] |

| Water | 80.1 | ~344 | Not explicitly found | [3] |

| Ethanol | 24.5 | Not explicitly found | Not explicitly found | |

| Dichloromethane | 8.93 | Not explicitly found | Not explicitly found |